B1576964 PGLa-AM1

PGLa-AM1

Cat. No.: B1576964
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PGLa-AM1 (GMASKAGSVLGKVAKVALKAAL.NH2) is a cationic, amphipathic α-helical host defense peptide first isolated from the skin secretions of the octoploid frog Xenopus amieti . This peptide displays potent, concentration-dependent insulin-releasing activity in vitro from BRIN-BD11 rat clonal β-cells, 1.1B4 human-derived pancreatic β-cells, and isolated mouse islets . Its mechanism of action involves membrane depolarization and a significant increase in intracellular cAMP concentrations, with the protein kinase A pathway playing a key role . Beyond its insulinotropic effects, this compound demonstrates significant antimicrobial properties, including strong activity against the oral pathogen Helicobacter pylori . It also exhibits immunomodulatory capabilities, such as binding to lipopolysaccharide (LPS) and modulating interleukin-8 (IL-8) production . Research-grade this compound is produced via recombinant fusion expression in E. coli , ensuring native structure and high purity . This product is supplied for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

bioactivity

Antibacterial

sequence

GMASKAGSVLGKVAKVALKAAL

Origin of Product

United States

Elucidation of Pgla Am1 Mechanisms of Action and Biological Activities

Comprehensive Analysis of Antimicrobial Activity

PGLa-AM1 exhibits a broad spectrum of antimicrobial activity, demonstrating efficacy against Gram-negative and Gram-positive bacteria, as well as certain fungal species. Its potency is often quantified by the minimal inhibitory concentration (MIC), which represents the lowest concentration of the peptide required to inhibit the visible growth of a microorganism.

The antimicrobial effectiveness of this compound has been evaluated against a variety of clinically relevant pathogens.

This compound has demonstrated significant activity against several Gram-negative bacteria. It is capable of killing both susceptible and colistin-resistant isolates of Acinetobacter baumannii at concentrations ranging from 16-128 µg/ml. researchgate.net The peptide also shows a strong propensity to bind to the lipopolysaccharide (LPS) of Escherichia coli and Pseudomonas aeruginosa, a key component of the outer membrane of Gram-negative bacteria. nih.gov Research has indicated that a type strain of P. aeruginosa is more susceptible to this compound than clinical isolates. nih.gov

PathogenReported Activity
Escherichia coliStrong lipopolysaccharide (LPS) binding capacity. nih.gov
Pseudomonas aeruginosaA type strain was shown to be more susceptible than a clinical isolate; Strong LPS binding capacity. nih.gov
Acinetobacter baumanniiEffective against susceptible and colistin-resistant isolates at 16-128 µg/ml. researchgate.net
Helicobacter pyloriData not specifically available for this compound.

The efficacy of this compound extends to Gram-positive bacteria. It has been shown to be particularly active against Streptococcus mutans, a key bacterium implicated in dental caries. nih.gov

PathogenReported Activity
Staphylococcus aureusDemonstrated activity. researchgate.net
Streptococcus mutansParticularly active against this oral pathogen. nih.gov

In contrast to its potent antibacterial action, this compound has been found to be relatively less effective against the fungal pathogen Candida albicans, which has been described as a relatively resistant microorganism. nih.gov

PathogenReported Activity
Candida albicansRelatively resistant. nih.gov

This compound demonstrates potent activity against a selection of oral and respiratory pathogens. nih.gov It is notably effective against Streptococcus mutans and Fusobacterium nucleatum. nih.gov Furthermore, this compound exhibits a strong ability to bind to the lipopolysaccharide of the oral pathogen Porphyromonas gingivalis. nih.gov

PathogenReported Activity
Streptococcus mutansParticularly active. nih.gov
Fusobacterium nucleatumEffective. nih.gov
Porphyromonas gingivalisStrong lipopolysaccharide (LPS) binding capacity. nih.gov

The antimicrobial activity of this compound is primarily attributed to its interaction with and disruption of microbial cell membranes. While unstructured in aqueous solutions, this compound adopts an amphipathic α-helical conformation in the presence of a membrane environment. qub.ac.uk This structural transition is a critical step in its mechanism of action.

The initial interaction between the cationic this compound and the microbial membrane is driven by electrostatic forces, particularly with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria. nih.govnih.gov This is supported by findings that show this compound has a high propensity to bind to LPS from various bacteria. nih.gov

Following this initial binding, this compound is believed to permeabilize the membrane, leading to the leakage of intracellular contents and ultimately cell death. nih.gov Studies have demonstrated that this compound induces membrane depolarization. elsevierpure.com The precise mechanism of membrane disruption is thought to involve the formation of pores. Research on the parent peptide, PGLa, indicates that it induces pore formation in lipid bilayers, and the rate of this pore formation increases with peptide concentration. nii.ac.jpnih.gov

The exact model of pore formation for this compound is still under investigation, but it likely aligns with established models for similar antimicrobial peptides, such as the "carpet" or "toroidal pore" models. In the carpet model, the peptides accumulate on the membrane surface, and once a critical concentration is reached, they disrupt the membrane in a detergent-like manner. nih.govmdpi.com In the toroidal pore model, the peptides insert into the membrane and induce the lipid monolayers to bend, forming a pore where the water core is lined by both the peptides and the lipid head groups. nih.govmdpi.com The ability of PGLa to form peptide-lipid supramolecular complex pores has been observed, lending support to a pore-forming mechanism. nih.gov

Advanced Molecular Mechanisms Governing Antimicrobial Action

Peptide-Membrane Interaction and Permeabilization Theories

The primary mode of action for this compound involves direct interaction with and disruption of microbial cell membranes. This process is multifaceted, involving binding, conformational changes, and subsequent permeabilization of the lipid bilayer.

Direct Binding to Phospholipid Bilayers (e.g., PC/PG Vesicle Systems)

The initial step in the antimicrobial action of PGLa is its binding to the target membrane. Studies utilizing model vesicle systems, such as those composed of phosphatidylcholine (PC) and phosphatidylglycerol (PG), have been instrumental in characterizing this interaction. The binding of PGLa to negatively charged PC/PG vesicles is significantly stronger—by a factor of approximately 50—than its binding to neutral PC vesicles. researchgate.net This preferential binding is largely driven by electrostatic attraction between the cationic peptide and the anionic surface of the microbial membrane. researchgate.net

High-sensitivity isothermal titration calorimetry has revealed that while electrostatic attraction facilitates the accumulation of the peptide at the lipid-water interface, the subsequent insertion into the membrane is an exothermic process driven by enthalpy. researchgate.net Interestingly, when surface concentrations are considered instead of bulk concentrations, the binding constants for both neutral and charged membranes are quite similar, suggesting that the initial electrostatic attraction is the primary determinant of membrane selectivity. researchgate.net

Pore Formation Dynamics within Microbial Membranes

A key consequence of PGLa's interaction with microbial membranes is the formation of pores, which leads to the leakage of intracellular contents and ultimately, cell death. nih.gov Studies using single giant unilamellar vesicles (GUVs) have shown that PGLa induces the permeation of molecules like calcein, indicating pore formation. nih.govacs.org The rate of this leakage increases over time before reaching a steady state. nih.gov

The process of pore formation is stochastic, and its rate is dependent on the concentration of the peptide. acs.org Atomic force microscopy (AFM) studies on live Escherichia coli have visualized the damaging effects of PGLa, showing a loss of surface stiffness and the formation of micelles, likely from the disruption of the outer membrane. nih.gov In a later stage, this damage progresses to total cell rupture. nih.gov This observation is consistent with a "carpet-like" mechanism, where peptides accumulate on the membrane surface, disrupting its integrity. nih.gov

Experimental SystemObservationImplication
DOPG/DOPC GUVsCalcein leakage induced by PGLa. nih.govPGLa forms pores in lipid bilayers.
Live E. coli cellsLoss of surface stiffness, micelle formation, and eventual cell rupture observed via AFM. nih.govPGLa disrupts the outer membrane, leading to cell death.
DOPG/DOPC GUVsRate of pore formation increases with PGLa concentration. acs.orgThe efficiency of membrane permeabilization is dose-dependent.
Exploration of Non-Pore Forming Translocation Across Membranes

Intriguingly, research has demonstrated that PGLa can also cross lipid bilayers and enter the lumen of vesicles without forming pores. nih.govnih.govnih.gov This non-disruptive entry has been observed in GUVs containing a fluorescent probe, where the peptide was detected inside the vesicle without any leakage of the probe. nih.govnih.gov The fraction of PGLa entering the vesicle without causing pore formation increases with higher peptide concentrations and is enhanced by increased membrane tension. nih.govnih.gov

Simultaneous measurements of membrane area changes and peptide entry indicate that the translocation of PGLa from the outer to the inner leaflet of the bilayer is a key step in this process. nih.govnih.gov This suggests an alternative or complementary mechanism of action to pore formation, where the peptide could potentially interact with intracellular targets after translocation. asm.org

ConditionObservationConclusion
Interaction with GUVs containing fluorescent probesPGLa enters the GUV lumen without leakage of the probe. nih.govnih.govPGLa can translocate across membranes without forming pores.
Increasing PGLa concentrationThe fraction of PGLa entry without pore formation increases. nih.govnih.govTranslocation is a concentration-dependent process.
Increasing membrane tensionThe fraction of PGLa entry without pore formation increases. nih.govnih.govMembrane tension facilitates the translocation of PGLa.
Lipopolysaccharide (LPS) Neutralization and Binding Characteristics

A critical aspect of the activity of many antimicrobial peptides against Gram-negative bacteria is their ability to interact with and neutralize lipopolysaccharide (LPS), a major component of the outer membrane. For PGLa, this interaction appears to follow the "self-promoted pathway" mechanism. nih.gov This model suggests that the cationic peptide initially interacts with the outer membrane by displacing divalent cations, such as Mg2+, that stabilize the LPS layer. nih.gov This displacement allows the peptide to insert itself into the bilayer and cross-bridge the negative charges of the LPS lipids, thereby disrupting the outer membrane and facilitating its own uptake. nih.gov The partial inhibition of PGLa's effects on bacteria in the presence of added Mg2+ ions supports this proposed mechanism. nih.gov

Anti-Biofilm Efficacy of this compound Variants

Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. Research has shown that PGLa, particularly when used in combination with other antimicrobial peptides, can effectively inhibit biofilm formation. In one study, PGLa and magainin-2 were covalently attached to reverse-osmosis membrane surfaces. acs.orgnih.gov These modified surfaces demonstrated a synergistic antimicrobial activity against Pseudomonas aeruginosa and effectively inhibited the growth of biofilms compared to unmodified membranes. acs.orgnih.gov This suggests that immobilizing PGLa on surfaces could be a viable strategy to create anti-biofouling materials for medical devices and other applications. nih.gov

Synergistic Interactions with Co-Administered Peptides

The antimicrobial peptide this compound exhibits enhanced efficacy when administered with other peptides, a phenomenon known as synergism. This section delves into the mechanistic basis of these interactions, particularly with Magainin-2.

Mechanistic Basis of Synergy with Magainin-2 in Antimicrobial Contexts

The synergistic antimicrobial activity of PGLa and Magainin-2, two peptides found in the skin of the African clawed frog, is a well-documented phenomenon. Their combined action leads to a significant increase in membrane permeabilization, which is maximal at a 1:1 molar ratio. This synergy is rooted in the formation of a potent heterosupramolecular complex.

A key structural feature of PGLa crucial for this synergy is the presence of a "GxxxG" motif, specifically involving two glycine residues at positions 7 and 11. Systematic mutation studies have shown that replacing either of these glycine residues with alanine (B10760859) or another hydrophobic residue completely abolishes the synergistic effect. This highlights the importance of this motif in the molecular interactions between PGLa and Magainin-2. While electrostatic interactions between anionic groups in Magainin-2 and cationic residues in PGLa can enhance this synergy, they are not essential for it to occur.

The synergistic effect is also characterized by the kinetics of pore formation in the target cell membrane. The PGLa/Magainin-2 complex leads to a faster rate of pore formation compared to either peptide alone. However, the stability or lifetime of these pores is intermediate, being greater than that of pores formed by PGLa alone but less than those formed by Magainin-2 alone. This combination of rapid pore formation and moderate stability is believed to be a key factor in their enhanced antimicrobial efficacy.

Role of Supramolecular Complex Formation with Lipids in Synergism

The interaction of PGLa and Magainin-2 with the lipids of the target membrane is a critical aspect of their synergistic mechanism. The peptides and lipids arrange into dynamic, soft supramolecular structures. This organization is highly dependent on the lipid composition of the membrane.

In membranes containing unsaturated lipids, which are common in bacterial membranes, both PGLa and Magainin-2 align parallel to the membrane surface. This alignment facilitates the formation of mesophases involving both the peptides and lipids, leading to a significant increase in the membrane affinity of the peptide mixture. This enhanced membrane binding is a key contributor to their synergistic activity.

Conversely, in membranes composed of fully saturated lipids, Magainin-2 remains on the surface, while it induces a transmembrane orientation of PGLa. This suggests that Magainin-2 can modulate the topology of PGLa within the membrane, a phenomenon mediated by the lipid environment. The formation of these distinct supramolecular assemblies, dictated by the lipid composition, underscores the intricate role of the membrane environment in the synergistic action of these peptides.

In-depth Investigation of Insulinotropic and Metabolic Regulatory Activities

Beyond its antimicrobial properties, this compound has been shown to possess insulinotropic activities, meaning it can stimulate the secretion of insulin (B600854). This section examines the effects of this compound on pancreatic beta-cell systems in vitro.

Stimulation of Insulin Release from Pancreatic Beta-Cell Systems (in vitro Models)

This compound has been demonstrated to stimulate the release of insulin from the BRIN-BD11 rat clonal β-cell line in a concentration-dependent manner. This effect is observed at concentrations that are not cytotoxic to the cells.

The mechanism underlying this insulinotropic effect involves the depolarization of the β-cell membrane. At a concentration of 1 µM, this compound induces a small but significant increase in intracellular calcium ion (Ca2+) concentrations. However, this action does not appear to involve the direct modulation of ATP-sensitive potassium (KATP) channels, a common pathway for many insulin secretagogues. Further studies have indicated that the insulin-releasing effects of this compound are associated with an increase in intracellular cyclic AMP (cAMP) and the activation of the protein kinase A (PKA) pathway.

Concentration-Dependent Stimulation of Insulin Release from BRIN-BD11 Cells by this compound
This compound ConcentrationFold Increase in Insulin Release (Approximate)
100 nMSignificant stimulatory response noted
3 µM~4-fold increase above basal rate

In addition to its effects on clonal cell lines, this compound and its analogs have been shown to stimulate insulin secretion from isolated murine pancreatic islets. This indicates that the insulinotropic activity of this compound is also present in a more complex, primary cell system that better reflects the physiological environment of the pancreas.

Studies have shown that [A14K]this compound, a more cationic analog of this compound, stimulates insulin release from mouse islets at concentrations of 1 nM and higher. This suggests that this compound and its derivatives are potent stimulators of insulin secretion in this model. The response of isolated islets to various secretagogues is a standard method for assessing β-cell function, and the activity of this compound in this system highlights its potential as a modulator of insulin release.

Effect of this compound Analogue on Insulin Secretion from Isolated Murine Pancreatic Islets
CompoundEffective ConcentrationObserved Effect
[A14K]this compound≥ 1 nMStimulation of insulin release
Modulation of Insulin Release from Human-Derived Pancreatic β-Cell Lines

The peptide this compound and its analogues have demonstrated notable insulinotropic properties in various experimental models, including human-derived pancreatic β-cell lines. Research has specifically highlighted the action of the analogue [A14K]this compound on the 1.1B4 human pancreatic β-cell line. elsevierpure.comnih.gov This glucose-responsive cell line, created through the electrofusion of human pancreatic beta cells and PANC-1 epithelial cells, serves as a crucial in vitro model for human β-cell function. elsevierpure.com

In studies involving the 1.1B4 cell line, [A14K]this compound was shown to stimulate a significant, concentration-dependent increase in insulin release. elsevierpure.comqub.ac.uk The stimulatory effect was observed at concentrations as low as 30 pM, with a roughly 3-fold increase in insulin secretion noted at a concentration of 3 µM. elsevierpure.comqub.ac.uk Importantly, these effects were achieved without inducing cytotoxicity, as indicated by the absence of significant lactate dehydrogenase (LDH) release at concentrations up to 3 µM. elsevierpure.comqub.ac.uk The potency of this compound analogues in stimulating insulin secretion from human β-cells underscores their potential as a basis for therapeutic development. elsevierpure.com

CompoundCell LineEffective ConcentrationObserved Effect on Insulin ReleaseCytotoxicity
[A14K]this compound1.1B4 (Human)≥ 30 pMConcentration-dependent stimulationNot observed up to 3 µM
This compoundBRIN-BD11 (Rat)≥ 100 nM4-fold increase at 3 µMNot observed up to 3 µM

Underlying Molecular Mechanisms of Insulinotropic Potency

The insulin-releasing action of this compound is underpinned by a series of complex molecular events within the pancreatic β-cell. The peptide initiates a cascade that involves changes in the cell membrane's electrical potential, fluctuations in intracellular ion concentrations, and the activation of key signaling pathways, which collectively lead to the exocytosis of insulin granules. qub.ac.uk

Induction of Membrane Depolarization in β-Cells

A primary mechanism through which this compound exerts its insulinotropic effect is by inducing the depolarization of the β-cell membrane. elsevierpure.comnih.gov Studies using BRIN-BD11 rat clonal β-cells have demonstrated that treatment with this compound (1 µM) leads to a rapid and significant membrane depolarization. elsevierpure.comqub.ac.uk This alteration of the membrane's electrical potential is a critical step in stimulus-secretion coupling in β-cells. researchgate.netyoutube.comyoutube.com The depolarization event creates an electrochemical gradient that favors the influx of extracellular ions, a key trigger for subsequent steps in the insulin secretion pathway. youtube.comyoutube.com

Augmentation of Intracellular Calcium Concentrations

Following membrane depolarization, this compound modulates intracellular calcium (Ca²⁺) levels. The peptide prompts a small but statistically significant increase in intracellular Ca²⁺ concentrations ([Ca²⁺]i) in BRIN-BD11 cells. elsevierpure.comnih.govqub.ac.uk While modest, this rise in cytosolic calcium is a crucial signal for the mobilization and fusion of insulin-containing vesicles with the cell membrane, a process known as exocytosis. youtube.comyoutube.com The influx of calcium ions through voltage-gated channels, which open in response to depolarization, is a well-established trigger for the release of insulin. youtube.comyoutube.com

Activation of Intracellular Signaling Pathways (e.g., cAMP and Protein Kinase A Pathway)

Beyond ion fluxes, the insulinotropic activity of this compound is critically dependent on intracellular signaling cascades, particularly the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathway. nih.govqub.ac.uk The analogue [A14K]this compound has been shown to produce a significant increase in cAMP concentration in BRIN-BD11 cells. elsevierpure.comnih.govqub.ac.uk The elevation of cAMP levels activates PKA, which in turn phosphorylates various protein targets involved in insulin exocytosis. nih.govresearchgate.netnih.gov

The essential role of this pathway was confirmed in experiments where the PKA pathway was down-regulated by overnight incubation with forskolin (B1673556). elsevierpure.comqub.ac.uk This inhibition completely abolished the insulin-releasing effects of the [A14K]this compound peptide, confirming that the PKA signaling cascade is indispensable for its secretagogue action. elsevierpure.comnih.govqub.ac.uk In contrast, down-regulation of the protein kinase C (PKC) pathway did not significantly affect the peptide's ability to stimulate insulin release. qub.ac.uk

Evidence for KATP Channel-Independent Mediated Effects

A distinctive feature of this compound's mechanism is its ability to stimulate insulin secretion through a pathway that is independent of the ATP-sensitive potassium (KATP) channels. elsevierpure.comnih.gov In pancreatic β-cells, the closure of KATP channels is a primary mechanism by which glucose metabolism leads to membrane depolarization and insulin release. youtube.comyoutube.commdpi.com However, patch-clamp studies have demonstrated that this compound has no direct effect on KATP channels. elsevierpure.comnih.govqub.ac.uk

Further evidence for a KATP channel-independent mechanism comes from observations that this compound can augment insulin release even under conditions where cells are already depolarized by high concentrations of potassium chloride (KCl). qub.ac.uk This suggests that the peptide acts downstream or parallel to the KATP channel-dependent steps, potentiating the final stages of insulin granule exocytosis. qub.ac.uknih.gov

MechanismPeptideCell Line ModelKey Finding
Membrane Depolarization This compoundBRIN-BD11Rapid and significant depolarization observed. elsevierpure.comqub.ac.uk
Intracellular Calcium This compoundBRIN-BD11Small but significant increase in [Ca²⁺]i. elsevierpure.comnih.gov
cAMP/PKA Pathway [A14K]this compoundBRIN-BD11Increased cAMP; PKA pathway inhibition abolished insulin release. elsevierpure.comnih.govqub.ac.uk
KATP Channel-Independence This compoundBRIN-BD11No direct effect on KATP channels; potentiated KCl-induced secretion. elsevierpure.comnih.govqub.ac.uk

Beta-Cell Proliferation and Protection from Cellular Stress

In addition to its acute effects on insulin secretion, analogues of this compound exhibit beneficial long-term actions on β-cell health and survival. The [A14K]this compound analogue has demonstrated significant capabilities in promoting β-cell proliferation and protecting against apoptosis induced by cellular stressors. nih.govqub.ac.uk

In studies using BRIN-BD11 cells, [A14K]this compound was found to augment cell proliferation to a degree comparable to that of glucagon-like peptide-1 (GLP-1), a well-known promoter of β-cell growth. nih.govqub.ac.uk Furthermore, the peptide provided substantial protection against cytokine-induced apoptosis. nih.govqub.ac.uk Pro-inflammatory cytokines are known contributors to β-cell death in the context of diabetes, making this protective effect particularly relevant. nih.govnih.gov

The mechanisms underlying these protective effects may involve the upregulation of key transcription factors that govern β-cell survival and function. For instance, in diabetic db/db mice, treatment with [A14K]this compound led to an increased islet expression of the gene encoding Pdx-1, a critical transcription factor for β-cell development, function, and survival. nih.govresearchgate.net By promoting β-cell proliferation and shielding them from apoptotic stimuli, this compound analogues may help preserve functional β-cell mass. nih.govqub.ac.uk

Regulation of Gene Expression in Metabolic Homeostasis (in vivo Animal Models)

Studies in genetically diabetic-obese db/db mice have revealed that the administration of the this compound analogue, [A14K]this compound, leads to significant changes in the expression of genes crucial for metabolic regulation.

Treatment with [A14K]this compound resulted in a significant upregulation of the gene encoding for Pancreatic and duodenal homeobox 1 (Pdx-1) in the islets of db/db mice nih.gov. Pdx-1 is a critical transcription factor for β-cell survival and function. This, in turn, led to the increased expression of several genes integral to the insulin secretion pathway, including Abcc8 and Kcnj11, which encode the subunits of the ATP-sensitive potassium (KATP) channel, the glucose transporter gene Slc2a2 (GLUT2), and the calcium channel gene Cacn1c nih.gov.

In the skeletal muscle of db/db mice, which exhibit elevated expression of genes related to insulin signaling as a feature of their diabetic phenotype, [A14K]this compound treatment led to a downregulation of these genes. The affected genes included solute carrier family 2 member 4 (Slc2a4, also known as GLUT4), insulin receptor (Insr), insulin receptor substrate 1 (Irs1), protein kinase B (Akt1), phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (Pik3ca), and protein phosphatase, Mg2+/Mn2+ dependent 1B (Ppm1b) nih.gov.

The administration of [A14K]this compound to db/db mice also resulted in an increased expression of the genes encoding the receptors for the two primary incretin (B1656795) hormones: glucagon-like peptide-1 receptor (Glp1r) and glucose-dependent insulinotropic polypeptide receptor (Gipr) within the pancreatic islets nih.gov.

Comprehensive Studies in Animal Models of Metabolic Dysregulation

The therapeutic potential of this compound analogues has been investigated in animal models that mimic human metabolic diseases, such as genetically diabetic (db/db) mice and mice fed a high-fat diet.

In high-fat-fed mice, an established model for diet-induced insulin resistance, the analogue [Lys14]-PGLa-AM1 has been shown to possess insulinotropic and antihyperglycemic properties researchgate.net.

Interactive Data Table: Effect of [A14K]this compound on Gene Expression in db/db Mice

Gene CategoryGeneTissueEffect of [A14K]this compound
Insulin Secretion Pdx-1Pancreatic IsletsUpregulation
Abcc8Pancreatic IsletsUpregulation
Kcnj11Pancreatic IsletsUpregulation
Slc2a2Pancreatic IsletsUpregulation
Cacn1cPancreatic IsletsUpregulation
Insulin Signaling Slc2a4Skeletal MuscleDownregulation of elevated levels
InsrSkeletal MuscleDownregulation of elevated levels
Irs1Skeletal MuscleDownregulation of elevated levels
Akt1Skeletal MuscleDownregulation of elevated levels
Pik3caSkeletal MuscleDownregulation of elevated levels
Ppm1bSkeletal MuscleDownregulation of elevated levels
Incretin Receptors Glp1rPancreatic IsletsUpregulation
GiprPancreatic IsletsUpregulation

Interactive Data Table: Metabolic Effects of [A14K]this compound in db/db Mice

ParameterEffect of [A14K]this compound Treatment
Blood GlucoseDecreased
HbA1cDecreased
Plasma InsulinIncreased
Glucose ToleranceImproved
TriglyceridesDecreased
LDL CholesterolDecreased
Total CholesterolDecreased
Pancreatic Insulin ContentIncreased
Islet SizePrevented loss of large/medium islets

Characterization of Immunomodulatory Properties of this compound

The immunomodulatory capacity of this compound extends to its ability to influence the secretion of key signaling molecules and interact with the cells of the immune system. These interactions are critical in shaping the nature and intensity of an immune response.

Stimulation of Glucagon-Like Peptide 1 (GLP-1) Secretion

This compound has been demonstrated to stimulate the release of glucagon-like peptide-1 (GLP-1), a potent incretin hormone, from the murine enteroendocrine GLUTag cell line. This stimulation occurs at concentrations that are not toxic to the cells qub.ac.uk. The secretion of GLP-1 is a crucial physiological process for glucose homeostasis, and its modulation by this compound suggests a potential interplay between the peptide and metabolic and immune regulation qub.ac.uknih.govau.dknih.gov. The release of GLP-1 from enteroendocrine cells can be triggered by various factors, including the activation of protein kinase A and C pathways nih.gov.

Factors Regulating GLP-1 Secretion from GLUTag Enteroendocrine Cells

Stimulatory AgentEffective ConcentrationFold Increase in Secretion (Approx.)Signaling Pathway Implicated
Forskolin (Protein Kinase A activator)100 µM2.3 ± 0.5Protein Kinase A
Phorbol 12,13-dibutyrate (Protein Kinase C activator)0.3 µM4.3 ± 0.6Protein Kinase C
Glucose-dependent insulinotropic peptide0.1 µM2.3 ± 0.2-
Carbachol (Cholinergic agonist)1000 µM2.3 ± 0.5-
Long-chain monounsaturated fatty acids (18:1)150 µM1.7 ± 0.1-

Modulation of Pro-inflammatory Cytokine Production (e.g., Interleukin-8)

The direct impact of this compound on the production of pro-inflammatory cytokines such as Interleukin-8 (IL-8) by immune cells is an area of ongoing investigation. While many peptides from amphibian skin are known to possess immunomodulatory properties, specific data on this compound's role in IL-8 modulation is limited. IL-8 is a potent chemokine that plays a critical role in the recruitment of neutrophils and other immune cells to sites of inflammation endonews.com. Its production can be induced by various stimuli and is implicated in the pathogenesis of numerous inflammatory conditions endonews.comresearchgate.net. Further research is required to fully elucidate the specific effects of this compound on IL-8 secretion from various immune cell types and the underlying molecular mechanisms.

Influence on Anti-inflammatory Cytokine Secretion (e.g., Interleukin-10)

The potential of this compound to influence the secretion of anti-inflammatory cytokines, such as Interleukin-10 (IL-10), remains to be fully characterized. IL-10 is a key regulatory cytokine that plays a crucial role in suppressing inflammatory responses and maintaining immune homeostasis nih.govnih.govnih.govmdpi.com. It is produced by a variety of immune cells, including macrophages, dendritic cells, and T cells nih.govmdpi.com. The ability of a compound to stimulate IL-10 secretion is a significant indicator of its anti-inflammatory potential. However, specific studies detailing the effects of this compound on IL-10 production are currently lacking.

Interactions with Immune Cells and Associated Signaling Pathways

The immunomodulatory effects of peptides like this compound are fundamentally mediated through their interactions with immune cells and the subsequent activation or inhibition of intracellular signaling pathways. Key signaling cascades such as the NF-κB, MAPK, JAK-STAT, and PI3K-AKT pathways are central to regulating immune cell functions, including proliferation, differentiation, and cytokine production . While it is known that an analog of this compound, [A14K]this compound, can protect pancreatic β-cells from cytokine-induced apoptosis, the specific signaling pathways in immune cells that are directly modulated by this compound have not been extensively detailed nih.gov. Understanding these interactions is crucial for a comprehensive grasp of the peptide's immunomodulatory profile.

Key Signaling Pathways in Immune Cell Activation

Signaling PathwayPrimary Functions in Immune Response
NF-κB PathwayRegulates immune cell activation, inflammation, and cell survival.
MAPK PathwaysControls cellular responses to stress, cytokine signaling, and immune activation.
JAK-STAT PathwayMediates cytokine responses and influences immune cell differentiation.
PI3K-AKT PathwayRegulates cell survival, metabolism, and proliferation.

Advanced Structure Activity Relationship Sar Studies and Peptide Engineering of Pgla Am1

Delineation of Critical Amino Acid Residues for Biological Activity

Identifying the amino acid residues critical for PGLa-AM1's function is a key aspect of SAR studies. These residues often participate directly in interactions with target cell membranes or signaling molecules.

Amino acid substitution is a common strategy to probe the importance of individual residues. For this compound, substituting alanine (B10760859) (A) with lysine (B10760008) (K) at certain positions has revealed differential impacts on its insulinotropic activity.

Studies have shown that replacing Ala at position 14 or 20 with lysine significantly enhances the peptide's potency in stimulating insulin (B600854) release from BRIN-BD11 cells. nih.govnih.govresearchgate.net The [A14K] and [A20K] analogues demonstrated effective insulin release at much lower concentrations (10 pM and 30 pM, respectively) compared to the native this compound (above 100 nM). nih.govresearchgate.net This suggests that the introduction of a positive charge at these specific positions is favorable for insulinotropic action. nih.gov

Conversely, a substitution of alanine with lysine at position 3 ([A3K]this compound) resulted in a cytotoxic peptide at concentrations as low as 30 nM, highlighting the sequence- and position-dependence of amino acid effects on biological activity and cell viability. nih.govresearchgate.net

The following table summarizes the observed effects of these substitutions on insulinotropic potency and cytotoxicity:

AnalogueSubstitutionEffect on Insulin Release Potency (vs. native this compound)Cytotoxicity (BRIN-BD11 cells)
This compoundNativeReference (above 100 nM) nih.govresearchgate.netLow (up to 3 μM) nih.govresearchgate.net
[A14K]this compoundAla14→LysSignificantly Higher (≥ 10 pM) nih.govresearchgate.netLow (up to 3 μM) nih.govresearchgate.net
[A20K]this compoundAla20→LysSignificantly Higher (≥ 30 pM) nih.govresearchgate.netLow (up to 3 μM) nih.govresearchgate.net
[A3K]this compoundAla3→LysNot specified for insulin release in search resultsCytotoxic (≥ 30 nM) nih.govresearchgate.net

Peptide cationicity, determined by the net positive charge from basic amino acids like lysine and arginine, is a critical determinant of the biological efficacy of many membrane-active peptides, including this compound. researchgate.netpreprints.orgacs.org The positive charge facilitates initial electrostatic interactions with the negatively charged surface of bacterial membranes and, in the case of insulinotropic peptides, potentially with components on the surface of pancreatic beta cells. acs.orgacs.orgfrontiersin.orgfrontiersin.org

The increased insulinotropic potency observed with the [A14K] and [A20K] analogues of this compound directly supports the importance of cationicity. nih.govresearchgate.net By introducing an additional positive charge at these positions, the peptides' interaction with target membranes or receptors involved in insulin secretion is likely enhanced. nih.gov Native this compound possesses a net charge of +4. asm.org While cationicity is vital for initial binding, the specific distribution of charges and their interplay with hydrophobic residues are also crucial for optimal activity and selectivity, preventing excessive toxicity towards host cells. frontiersin.orgfrontiersin.org

This compound is characterized by its propensity to form an α-helical structure, particularly in environments mimicking biological membranes. nih.govresearchgate.netpreprints.org This α-helical conformation, often amphipathic, is fundamental to the mechanism of action for many membrane-disrupting peptides. acs.orgfrontiersin.orgfrontiersin.org

Rational Design and Synthesis of this compound Analogues

Rational design and synthesis are integral to the process of developing improved this compound analogues. By leveraging the insights gained from SAR studies, researchers can design peptides with tailored properties. nih.govacs.orgfrontiersin.org

Rational peptide design involves a deliberate approach to modifying the peptide sequence or structure to achieve desired improvements in therapeutic potential. nih.govacs.orgfrontiersin.org Based on SAR studies of this compound, strategies to enhance its efficacy, particularly for potential anti-diabetic applications, have included targeted amino acid substitutions to increase cationicity, as demonstrated by the successful development of more potent insulin-releasing analogues like [A14K]this compound and [A20K]this compound. nih.govresearchgate.net

Beyond modulating charge, rational design strategies for peptides like this compound can encompass:

Optimizing the balance between hydrophobicity and hydrophilicity to fine-tune membrane interactions and improve selectivity. acs.orgfrontiersin.orgfrontiersin.org

Incorporating modified or non-natural amino acids to increase resistance to enzymatic degradation and improve pharmacokinetic properties. acs.orgfrontiersin.org

Designing specific sequences or motifs known to promote desired secondary structures (e.g., α-helix) or interactions with specific receptors or pathways. preprints.orgfrontiersin.orgfrontiersin.org

Developing chimeric peptides or conjugating this compound or its analogues with other molecules to enhance targeting, stability, or multi-functionality. acs.orgnih.gov

The overarching goal of these design strategies is to create analogues that are more potent, less toxic, and more stable in vivo, thereby increasing their therapeutic potential. frontiersin.orgfrontiersin.org

The production of this compound and its analogues for research and development relies on efficient and reliable peptide synthesis methodologies. Solid-Phase Peptide Synthesis (SPPS) is a widely utilized technique for the synthesis of peptides with defined sequences. asm.orguq.edu.au

SPPS involves the sequential addition of protected amino acids to a peptide chain that is immobilized on a solid resin. This approach simplifies purification steps between amino acid coupling reactions. Once the complete sequence is assembled, the peptide is cleaved from the resin and deprotected. Subsequent purification, often by reversed-phase HPLC, is typically performed to obtain the desired peptide in high purity.

In addition to chemical synthesis methods like SPPS, alternative approaches such as recombinant expression and fusion protein technology have been explored for producing peptides, including variants of PGLa. asm.orgasm.orgnih.gov These methods can be particularly advantageous for producing larger quantities of peptides and can incorporate strategies for simplified purification. asm.orgasm.org

The selection of a specific synthesis methodology is influenced by factors such as the length and complexity of the peptide sequence, the need for specific modifications (e.g., non-natural amino acids), required yield and purity, and cost considerations.

Advanced Research Methodologies and Techniques Applied to Pgla Am1 Investigations

Spectroscopic Approaches for Conformational and Structural Elucidation (e.g., Circular Dichroism, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic methods, such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, are crucial for determining the conformation and structure of PGLa-AM1, particularly in different environments like lipid membranes acs.orgmpg.de.

Circular Dichroism (CD) spectroscopy is used to analyze the secondary structure content of peptides. For PGLa, CD has shown that the peptide is largely a random coil in solution but adopts an α-helical conformation when bound to a membrane acs.org. Oriented circular dichroism has also been employed to study the orientation of PGLa helices within model membranes and to determine the free energy of dimerization of PGLa and its interactions with other peptides like magainin 2 researchgate.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the peptide's structure and dynamics at the atomic level rsc.org. Solid-state NMR, particularly using isotopes like 15N and 19F, has been used to study the alignment and interactions of PGLa and magainin 2 helices in model membranes researchgate.netresearchgate.net. These studies have provided insights into how these peptides interact within the lipid bilayer and the strength of homodimeric and heterodimeric interactions researchgate.netresearchgate.net.

Biophysical Techniques for Membrane Interaction Characterization (e.g., Isothermal Titration Calorimetry, Dye Leakage Assays)

Biophysical techniques are essential for understanding how this compound interacts with biological membranes, a key aspect of its function, particularly its antimicrobial properties acs.org.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to measure the thermodynamics of molecular interactions, including the binding of peptides to lipid vesicles researchgate.netharvard.educeitec.eu. ITC studies on PGLa binding to model membranes have revealed that the interaction is significantly stronger with negatively charged vesicles compared to neutral ones, primarily due to electrostatic attraction to the membrane surface acs.org. ITC has also identified two processes during the interaction of PGLa with PC/PG vesicles: an initial exothermic binding followed by a slower endothermic process observed at higher peptide-to-lipid ratios, which is associated with membrane leakiness and pore formation acs.orgresearchgate.net.

Dye Leakage Assays are used to assess the ability of peptides to permeabilize lipid membranes researchgate.netnih.gov. These assays typically involve monitoring the release of a fluorescent dye from liposomes (lipid vesicles) upon addition of the peptide. Dye efflux measurements for PGLa have been consistent with critical limits derived from ITC measurements, further supporting the link between peptide concentration, membrane interaction, and the induction of membrane leakiness acs.orgresearchgate.net.

Established Cell-Based Assays for Functional and Cellular Response Assessment (e.g., Pancreatic β-Cell Lines, Bacterial Culture Systems, Fibroblast Viability Assays)

Cell-based assays are fundamental for evaluating the biological activity and cellular effects of this compound in relevant cell types researchgate.netnih.govwikipedia.org.

Pancreatic β-Cell Lines, such as BRIN-BD11 and 1.1B4 human-derived cells, are used to investigate the insulinotropic activity of this compound and its analogs researchgate.netresearchgate.net. Studies have shown that this compound can stimulate insulin (B600854) release from these cell lines at certain concentrations researchgate.netresearchgate.net. Analogs with modified amino acid residues, such as [A14K] and [A20K] substitutions, have demonstrated even higher potency in stimulating insulin release researchgate.net. These assays help to understand the potential of this compound as an anti-diabetic agent researchgate.net.

Bacterial Culture Systems are used to assess the antimicrobial activity of this compound against various bacterial strains, including Helicobacter pylori and other oral and respiratory pathogens researchgate.netnovoprolabs.comnih.gov. Minimal Inhibitory Concentrations (MICs) and Minimal Effective Concentrations (MECs) are determined using techniques like microbroth dilution and radial diffusion assays researchgate.netnovoprolabs.com. This compound has shown activity against bacteria such as E. coli, S. aureus, and A. baumannii novoprolabs.com.

Fibroblast Viability Assays are conducted to evaluate the cytotoxicity of this compound on mammalian cells, such as oral fibroblasts researchgate.net. These assays are important for determining the selectivity of the peptide's action between bacterial and mammalian cells. This compound has been shown to have low or no cytotoxicity to fibroblasts at concentrations where it exhibits antimicrobial activity researchgate.netresearchgate.net. Assays like the CytoTox 96 non-radioactive cytotoxicity assay kit are used for this purpose researchgate.net.

Molecular Biology Techniques for Gene Expression Profiling (e.g., Quantitative Reverse Transcription Polymerase Chain Reaction)

Molecular biology techniques, particularly Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR), are used to analyze changes in gene expression in cells treated with this compound or in relevant disease models solisbiodyne.comnih.govsigmaaldrich.comfrontiersin.org.

RT-qPCR is a technique that combines reverse transcription of RNA into cDNA with quantitative PCR to measure the amount of specific RNA transcripts wikipedia.orgsigmaaldrich.com. This allows researchers to assess how this compound or related conditions affect the expression levels of genes involved in various cellular processes, such as insulin secretion, antioxidant defense, or apoptosis researchgate.net. While direct application of RT-qPCR to study this compound's effect on gene expression is implied in studies investigating its impact on pancreatic beta cells and their protective mechanisms, the provided snippets mention RT-qPCR in the context of analyzing gene expression in beta cell models treated with other agents or in the study of synergistic effects of other AMPs researchgate.netresearchgate.net. This technique would be applicable to study how this compound influences the transcription of genes related to its observed biological activities.

Recombinant Expression and Purification Strategies for High-Yield Peptide Production

To obtain sufficient quantities of this compound for research, recombinant expression and purification strategies are employed scilit.comthermofisher.com. Natural sources, like frog skin secretions, yield low amounts, making recombinant production a valuable alternative nih.gov.

One approach involves fusing the this compound gene with a highly expressed protein, such as the polyhedrin gene from Bombyx mori, and incorporating a purification tag like a 6×His tag nih.gov. The fusion gene is then cloned into an expression vector, such as pET-30a(+), and expressed in a host organism, commonly Escherichia coli nih.gov. After expression, the fusion protein is purified, and the this compound peptide is cleaved from the fusion partner using a specific protease, such as TEV protease nih.govresearchgate.net. This strategy allows for the production of this compound with its native structure at potentially higher yields compared to extraction from natural sources nih.govscilit.com.

Computational Modeling and Molecular Dynamics Simulations for Peptide-Membrane Interactions

Computational modeling and molecular dynamics (MD) simulations play a significant role in complementing experimental data by providing atomic-level insights into the interactions of this compound with membranes nih.govresearchgate.netescholarship.orgmdpi.com.

Bacterial Resistance Mechanisms and Counter Strategies Relevant to Antimicrobial Peptides Amps

General Bacterial Resistance Mechanisms to AMPs

Bacteria have evolved diverse strategies to evade the action of AMPs, which primarily target bacterial membranes. These mechanisms can be intrinsic or acquired. nih.govnovoprolabs.com

Common bacterial resistance mechanisms to AMPs include modifications of the bacterial cell envelope, enzymatic degradation or sequestration of the peptides, and active efflux of AMPs from the cell. novoprolabs.comphoenixpeptide.com In Gram-negative bacteria, the lipopolysaccharide (LPS) layer of the outer membrane is a primary target for many cationic AMPs due to its net negative charge. novoprolabs.comphoenixpeptide.comwustl.edu Bacteria can modify their LPS by adding positively charged groups, such as 4-amino-4-deoxy-L-arabinose (Ara4N) or phosphoethanolamine (PEtN), to the lipid A moiety. wustl.edu These modifications reduce the net negative charge of the bacterial surface, thereby repelling the positively charged AMPs and preventing their initial electrostatic binding and subsequent membrane disruption. novoprolabs.comwustl.edu

Efflux pump systems are another significant mechanism of bacterial resistance. These transmembrane protein pumps actively transport various substrates, including antibiotics and AMPs, out of the bacterial cell, reducing their intracellular concentration below inhibitory levels. nih.govnovoprolabs.comphoenixpeptide.com While some efflux pumps are specific, many are multidrug efflux pumps capable of extruding a wide range of structurally diverse compounds, contributing to multidrug resistance. nih.gov Bacteria can either intrinsically possess these pumps or acquire them through horizontal gene transfer. nih.gov Other resistance mechanisms include the formation of biofilms, which act as a physical barrier impeding AMP penetration, and enzymatic inactivation of peptides by bacterial proteases. novoprolabs.comphoenixpeptide.com

PGLa-AM1 has demonstrated potent antimicrobial activity against a range of bacterial pathogens, including multi-drug resistant (MDR) strains. nih.govnih.gov Notably, studies have shown that this compound is active against Acinetobacter baumannii, a critical ESKAPE pathogen known for its high levels of antibiotic resistance, including resistance to colistin, a last-resort antibiotic. nih.govnih.gov

Research indicates that this compound can kill both susceptible and colistin-resistant A. baumannii isolates. nih.govnih.gov Minimum Inhibitory Concentrations (MICs) for this compound against susceptible and colistin-resistant A. baumannii have been reported in the range of 16–128 µg/mL. nih.govnih.gov While these values can vary depending on the specific strain and experimental conditions, they highlight the ability of this compound to retain activity against bacteria that have developed resistance to conventional antibiotics like colistin. This compound has also shown activity against other ESKAPE pathogens, including E. coli and S. aureus. nih.gov

Data from studies evaluating the efficacy of this compound against colistin-resistant Acinetobacter species demonstrate its potential as an alternative therapeutic agent. For instance, a study comparing several frog skin-derived AMPs against colistin-susceptible and colistin-resistant A. baumannii and A. nosocomialis strains showed that this compound was active against both types of strains.

PeptideSourceActivity against Colistin-Susceptible Acinetobacter sp. (MIC µg/mL)Activity against Colistin-Resistant Acinetobacter sp. (MIC µg/mL)
This compoundXenopus amietiActiveActive (16-128) nih.govnih.gov
CPF-AM1Xenopus amietiActiveActive
[E4K]alyteserin-1cAlytes obstetricans4-164-16
[D4K]B2RPHylarana erythraea4-164-16

This activity against resistant strains suggests that this compound may employ mechanisms of action that are distinct from or can overcome the resistance pathways developed against conventional antibiotics like colistin, which primarily targets LPS.

Peptide Engineering Approaches to Circumvent Antimicrobial Resistance

Given the emergence of bacterial resistance mechanisms to AMPs, peptide engineering has become a crucial strategy to enhance their efficacy, stability, and specificity, thereby circumventing resistance. Various approaches are employed to modify the structure and properties of natural AMPs or design novel peptides with improved characteristics.

Strategies include chemical modifications such as amino acid substitutions, cyclization, and the incorporation of non-natural amino acids, which can improve peptide stability against proteolytic degradation and modulate their charge and hydrophobicity. Structural optimizations, including increasing helicity and adjusting amphipathicity, can enhance the peptide's ability to interact with and disrupt bacterial membranes.

Peptide engineering can also focus on increasing the selectivity of AMPs for bacterial membranes over host cell membranes to reduce toxicity. This can involve subtly altering the charge distribution or hydrophobic moment of the peptide. Another approach is the development of hybrid peptides or conjugates that combine AMPs with existing antibiotics or other antimicrobial agents to achieve synergistic effects and overcome resistance. Nanotechnology approaches, such as conjugating AMPs to nanoparticles, can improve peptide stability, delivery, and reduce toxicity. Furthermore, computational design and machine learning are increasingly being used to predict and design AMPs with desired properties and activity against specific pathogens, potentially accelerating the discovery of peptides less susceptible to existing resistance mechanisms. While challenges remain, including potential toxicity and the cost of synthesis, peptide engineering offers promising avenues for developing next-generation antimicrobial agents capable of combating drug-resistant bacteria.

Prospective Directions and Unexplored Avenues in Pgla Am1 Research

Further Dissection of Intracellular Signaling Pathways and Molecular Targets

Research into the intracellular signaling pathways modulated by PGLa-AM1 and its analogues is ongoing, particularly concerning their insulin-releasing effects. Studies using BRIN-BD11 clonal β-cells have shown that this compound induces membrane depolarization and a modest increase in intracellular Ca2+ concentrations. nih.govorientjchem.orglipidmaps.org Importantly, this effect appears to be independent of direct action on KATP channels. nih.govorientjchem.orglipidmaps.org

Analogues, such as [A14K]this compound, exhibit enhanced potency in stimulating insulin (B600854) release and have been shown to significantly increase intracellular cAMP concentration in BRIN-BD11 cells. nih.govorientjchem.orglipidmaps.org This suggests the involvement of the protein kinase A (PKA) pathway in the insulinotropic action of this analogue, as down-regulation of the PKA pathway by forskolin (B1673556) treatment abolished its insulin-releasing effects. lipidmaps.org The precise upstream targets and the complete cascade of events following this compound or its analogues binding to β-cells remain to be fully clarified. nih.govorientjchem.org

Beyond insulin secretion, the anti-diabetic properties of [A14K]this compound in db/db mice are mediated by molecular changes that enhance both insulin secretion and action. wikipedia.orgnih.gov This includes the observed downregulation of the expression of several insulin signaling genes in skeletal muscle, such as Slc2a4, Insr, Irs1, Akt1, Pik3ca, and Ppm1b. wikipedia.orgnih.govfishersci.at

Furthermore, as a host defense peptide, this compound may interact with intracellular signaling molecules and receptors, potentially targeting protein kinases or involving cellular chemokine receptors like G-coupled protein, CCR6, CCR2, and Toll-like receptors, as observed with other immunomodulatory peptides. citeab.comciteab.com A comprehensive understanding of these interactions and their downstream effects is crucial for fully appreciating the peptide's biological impact.

Research Findings on Signaling Pathways:

Peptide/AnalogueCell TypeObserved EffectPotential Pathway InvolvementKey Findings
This compoundBRIN-BD11 cellsMembrane depolarization, ↑ intracellular Ca2+KATP channel-independent?Small but significant increase in Ca2+. nih.govorientjchem.orglipidmaps.org
[A14K]this compoundBRIN-BD11 cells↑ cAMP concentrationProtein Kinase A (PKA)PKA pathway down-regulation abolishes insulin release. nih.govorientjchem.orglipidmaps.org
[A14K]this compoundSkeletal muscle (db/db mice)↓ expression of insulin signaling genesInsulin signaling cascadeDownregulation of Slc2a4, Insr, Irs1, Akt1, Pik3ca, Ppm1b. wikipedia.orgnih.govfishersci.at
HDPs (General)Immune cellsModulation of signaling pathwaysProtein kinases, chemokine receptorsInteraction with p62, GAPDH, G-coupled protein, CCR6, CCR2, Toll-like receptors. citeab.comciteab.com

Exploration of Novel Biological Activities and Therapeutic Applications Beyond Current Scope

While this compound's insulinotropic and broad-spectrum antimicrobial activities are well-documented, exploring novel biological activities and expanding its therapeutic applications represents a significant area for future research.

Its potent antimicrobial action extends to a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. This compound has shown efficacy against Streptococcus mutans, Fusobacterium nucleatum, Escherichia coli, Staphylococcus aureus, and Candida albicans. hznu.edu.cnresearchgate.netguidetopharmacology.orgnih.gov Notably, it demonstrates potent growth inhibitory activity against antibiotic-resistant strains of Acinetobacter baumannii, including those resistant to colistin, and Stenotrophomonas maltophilia. hznu.edu.cnnih.govnih.gov Research has also indicated activity against Helicobacter pylori. nih.govpreprints.org

Beyond bacterial and fungal targets, this compound and CPF-AM1 have shown antiviral potential, capable of destroying extracellular HSV-1 virions and inhibiting viral penetration and replication in vitro. hznu.edu.cnnih.gov The ability of this compound to bind to lipopolysaccharide (LPS) from various bacteria may also contribute to its immunomodulatory effects and potential in treating conditions involving bacterial endotoxins. researchgate.netguidetopharmacology.org

Furthermore, studies have revealed that this compound promotes β-cell proliferation and offers protection against cytokine-induced apoptosis, suggesting potential regenerative and protective roles in the context of diabetes. lipidmaps.orgfishersci.ca

These diverse activities point towards potential therapeutic applications beyond Type 2 Diabetes, including the treatment of oral and dental diseases, sepsis and related inflammatory conditions, and potentially facilitating skin wound healing. hznu.edu.cnfishersci.atguidetopharmacology.orgfishersci.ca Future research could delve into these areas, investigating the peptide's efficacy and mechanisms in relevant disease models. Exploring the longer-term metabolic effects of this compound and its analogues in various animal models of Type 2 Diabetes is also a key research direction. citeab.com

Antimicrobial Activity Highlights:

MicroorganismThis compound ActivityRelevant Findings
Streptococcus mutansPotent activityActive against oral pathogen. hznu.edu.cnresearchgate.netguidetopharmacology.orgnih.gov
Fusobacterium nucleatumEffectiveActive against oral pathogen. hznu.edu.cnresearchgate.netguidetopharmacology.orgnih.gov
Escherichia coliActiveBroad-spectrum activity. hznu.edu.cnnih.govnih.govajopred.com Binds LPS. researchgate.netguidetopharmacology.org
Staphylococcus aureusActiveBroad-spectrum activity. hznu.edu.cnnih.govnih.govajopred.com
Acinetobacter baumanniiPotent activityEffective against antibiotic-resistant and colistin-resistant strains. hznu.edu.cnnih.govnih.gov
Stenotrophomonas maltophiliaActiveEffective against antibiotic-resistant strains. hznu.edu.cnnih.gov
Candida albicansHighly effectiveActivity against opportunistic yeast. hznu.edu.cnnih.gov
Helicobacter pyloriActiveAnti-H. pylori activity shown in vitro and in vivo. nih.govpreprints.org
HSV-1AntiviralDestroys virions, inhibits penetration and replication. hznu.edu.cnnih.gov

Development of Advanced Peptide Delivery Systems for Optimized Biological Impact

The inherent characteristics of peptide therapeutics, such as susceptibility to proteolytic degradation and relatively short plasma half-lives, necessitate the development of advanced delivery systems to optimize their biological impact. orientjchem.org Novel controlled drug delivery systems are considered promising for improving patient compliance, enhancing therapeutic efficacy, and providing controlled release of the peptide. guidetopharmacology.org

Ideal peptide delivery systems should possess properties such as low cost, high stability, non-toxicity, biocompatibility, non-immunogenicity, and biodegradability. guidetopharmacology.org Various strategies are being explored to overcome the limitations of peptide delivery. orientjchem.org

While specific advanced delivery systems for this compound are still in early stages of exploration, research on related peptides and general peptide delivery technologies provides valuable insights. For instance, Lithocholic Acid-Based Peptide Delivery Systems have been mentioned in the context of this compound research. nih.gov

Nanomaterials, including nanoemulsions and nanoparticles made from polymers like poly(lactic-co-glycolic acid) (PLGA), are being investigated as potential delivery platforms for peptides and other therapeutic agents. nih.govresearchgate.net These systems can offer advantages such as increased stability, improved solubility, enhanced bioavailability, and the potential for targeted delivery to specific tissues or cells. nih.govresearchgate.net PLGA, for example, is a biocompatible and biodegradable polymer approved by regulatory bodies for various applications. mdpi.com

Another widely explored strategy to improve peptide stability against proteolytic degradation and extend half-life is PEGylation, the covalent attachment of polyethylene (B3416737) glycol chains to the peptide. orientjchem.org While the application of PEGylation specifically to this compound is not detailed in the provided sources, it represents a potential avenue for enhancing its pharmacokinetic profile.

The development of localized delivery approaches, particularly for applications like treating oral infections, could also be beneficial. The concept of utilizing periodontal pockets as a drug delivery platform highlights the potential for targeted delivery in specific anatomical sites. guidetopharmacology.org

Future research in this area will focus on designing and evaluating delivery systems that can protect this compound from degradation, improve its pharmacokinetic properties, and facilitate its targeted delivery to maximize its therapeutic efficacy while minimizing potential off-target effects.

Q & A

Q. What is the structural basis of PGLa-AM1's antimicrobial activity?

this compound is a 22-amino-acid α-helical peptide with amphipathic properties, enabling membrane disruption in pathogens. Its cationic residues (e.g., lysine) facilitate electrostatic interactions with negatively charged bacterial membranes, while hydrophobic regions penetrate lipid bilayers . Studies show broad-spectrum activity against Gram-negative (e.g., E. coli, MIC ≤ 25 μM) and Gram-positive bacteria (e.g., S. aureus, MIC ≤ 25 μM) with minimal hemolytic activity (LC50 > 500 μM) .

Q. How does this compound compare to conventional antibiotics in targeting antibiotic-resistant pathogens?

this compound exhibits potent activity against colistin-resistant A. baumannii (MIC 4–32 μM) and multidrug-resistant S. maltophilia (MIC 2–16 μM) . Unlike traditional antibiotics that target specific metabolic pathways, this compound disrupts membrane integrity, reducing the likelihood of resistance development. However, in vitro efficacy must be validated in vivo due to potential host-pathogen microenvironment differences .

Q. What experimental models are used to assess this compound's therapeutic potential?

  • Antimicrobial assays : Broth microdilution for MIC determination against reference and clinical isolates .
  • Cytotoxicity : Hemolysis assays on human RBCs and viability tests on primary cells (e.g., dental pulp fibroblasts, ≤10 μM non-toxic) .
  • In vivo models : High-fat-fed mice for metabolic studies (e.g., glucose-lowering effects) and H. pylori-infected models for gastric applications .

Advanced Research Questions

Q. How can researchers optimize this compound expression while mitigating host toxicity?

Recombinant expression in E. coli requires fusion with solubility-enhancing tags (e.g., SUMO or 6×His) and protease cleavage sites (e.g., TEV) to yield native-structured peptide . For example, fusion with B. mori polyprotein achieved 30 mg/L expression, but host toxicity necessitates time-controlled systems (e.g., holin-antiholin for controlled lysis) . Post-purification TEV digestion ensures bioactive peptide recovery .

Q. What strategies address discrepancies between in vitro and in vivo efficacy of this compound?

  • Pharmacokinetic modulation : Analogs like [A14K]this compound enhance stability and insulinotropic activity in murine models .
  • Delivery systems : Encapsulation in nanoparticles or fusion with targeting moieties may improve bioavailability in complex physiological environments.
  • Dose-response calibration : Acute administration in high-fat-fed mice showed glucose reduction, but chronic studies are needed to assess β-cell proliferation and apoptosis prevention .

Q. How do structural modifications influence this compound's dual antimicrobial and metabolic effects?

Cationic analogs (e.g., [A14K] and [A20K]) enhance insulin secretion in BRIN-BD11 cells (comparable to GLP-1) and protect against cytokine-induced β-cell apoptosis . However, increased positive charge may elevate off-target cytotoxicity, requiring balance between therapeutic efficacy and safety. Molecular dynamics simulations can guide rational design of D-amino acid substitutions or fatty acid conjugation to improve proteolytic resistance .

Q. What methodologies resolve contradictions in this compound's cytotoxicity profiles across cell types?

  • Cell-specific assays : Test peptide toxicity on primary cells (e.g., fibroblasts) versus immortalized lines, as metabolic activity and membrane composition vary .
  • Mechanistic studies : Use fluorescence microscopy (e.g., SYTOX Green uptake) to differentiate membrane permeabilization from organelle-specific damage.
  • Dose optimization : Define therapeutic indices (e.g., LD50/IC50 ratios) for target tissues .

Methodological Considerations

Q. How should researchers validate this compound's mechanism of action in complex microbiomes?

  • Co-culture models : Assess activity against polymicrobial biofilms (e.g., oral pathogens S. mutans and F. nucleatum) to mimic natural infections .
  • Omics integration : Combine transcriptomics (e.g., bacterial stress-response genes) and lipidomics (membrane composition changes) to elucidate resistance mechanisms.
  • In situ hybridization : Localize this compound binding in infected tissues using tagged peptides .

Q. What statistical frameworks are critical for analyzing this compound's dose-dependent effects?

  • Nonlinear regression : Fit dose-response curves (e.g., insulin secretion assays) using four-parameter logistic models .
  • ANOVA with post hoc tests : Compare treatment groups in multi-strain antimicrobial studies .
  • Survival analysis : For in vivo efficacy, apply Kaplan-Meier estimators to evaluate infection resolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.